Ald-Ph-PEG4-bis-PEG4-propargyl

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C50H80N4O19 |

|---|---|

Peso molecular |

1041.2 g/mol |

Nombre IUPAC |

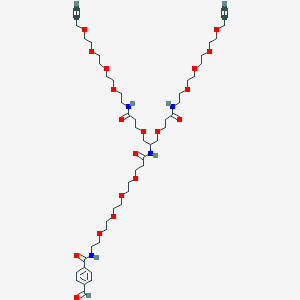

N-[2-[2-[2-[2-[3-[1,3-bis[3-oxo-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]propoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |

InChI |

InChI=1S/C50H80N4O19/c1-3-15-60-23-29-66-35-38-69-32-26-63-20-12-51-47(56)9-18-72-42-46(43-73-19-10-48(57)52-13-21-64-27-33-70-39-36-67-30-24-61-16-4-2)54-49(58)11-17-62-25-31-68-37-40-71-34-28-65-22-14-53-50(59)45-7-5-44(41-55)6-8-45/h1-2,5-8,41,46H,9-40,42-43H2,(H,51,56)(H,52,57)(H,53,59)(H,54,58) |

Clave InChI |

QHIIEIBDWAHOAX-UHFFFAOYSA-N |

SMILES canónico |

C#CCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCC#C)NC(=O)CCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Ald-Ph-PEG4-bis-PEG4-propargyl: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of the heterobifunctional linker, Ald-Ph-PEG4-bis-PEG4-propargyl. This molecule is of significant interest in the fields of bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs) due to its unique combination of reactive functionalities and a flexible polyethylene (B3416737) glycol (PEG) spacer.

Core Structure and Functional Components

This compound is a branched PEG linker featuring three key functional groups: a phenyl-aldehyde, and two terminal propargyl groups. The core structure consists of a central branching point from which a phenyl-aldehyde moiety and two propargyl-terminated polyethylene glycol (PEG) chains extend. The PEG chains, each composed of four ethylene (B1197577) glycol units, enhance the molecule's solubility and provide spatial separation between conjugated molecules.

The phenyl-aldehyde group offers a reactive handle for conjugation to amine-containing molecules through reductive amination, or to hydrazide and aminooxy moieties to form stable hydrazone and oxime linkages, respectively. The two terminal propargyl groups are ready participants in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling efficient and specific ligation to azide-modified molecules.[1][2]

Physicochemical Properties

| Property | Inferred Value/Characteristic |

| Appearance | Expected to be a colorless to pale yellow oil or solid. |

| Solubility | Soluble in water, DMSO, DMF, DCM.[3][4] |

| Stability | Store at -20°C for long-term stability.[5][6] |

| Reactivity | - Aldehyde reacts with amines, hydrazides, and aminooxy groups.[3] |

| - Propargyl groups react with azides via click chemistry.[1][7] |

Applications in Drug Development

The unique trifunctional nature of this compound makes it a versatile tool in the development of complex bioconjugates.

Antibody-Drug Conjugates (ADCs)

In ADC development, the aldehyde functionality can be used for conjugation to the antibody, either through surface lysines (via reductive amination) or through engineered cysteines after modification. The two propargyl groups can then be used to attach two molecules of a cytotoxic payload that has been modified with an azide (B81097) group. This branched structure allows for the potential to increase the drug-to-antibody ratio (DAR).[5][8]

PROTACs and Molecular Glues

For PROTACs, the linker can bridge an E3 ligase-binding ligand and a target protein-binding ligand. For instance, the aldehyde could be conjugated to one ligand, while the two propargyl groups could react with an azide-modified second ligand, potentially allowing for multivalent or bivalent interactions.

Biomolecule Labeling and Imaging

This linker can also be utilized for the fluorescent labeling and imaging of biomolecules. A fluorescent dye with an azide handle can be attached via click chemistry, and the aldehyde can be used to conjugate the entire construct to a protein or other biomolecule of interest.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an azide-containing molecule to the propargyl groups of this compound.

Materials:

-

This compound

-

Azide-containing molecule (e.g., payload, dye)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing antibodies)

-

Solvent (e.g., DMSO, water, or a mixture)

-

Buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.

-

Dissolve the azide-containing molecule in a compatible solvent to a stock concentration of 10 mM.

-

Prepare a fresh 100 mM solution of sodium ascorbate in water.

-

Prepare a 10 mM solution of CuSO₄ in water.

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, combine the this compound solution and the azide-containing molecule solution. A molar excess of the azide molecule may be required depending on the desired degree of conjugation.

-

Add the sodium ascorbate solution to the reaction mixture to a final concentration of 1 mM.

-

Add the CuSO₄ solution to the reaction mixture to a final concentration of 0.1 mM.

-

Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be preferable for sensitive biomolecules.

-

-

Purification:

-

The conjugated product can be purified using standard techniques such as size exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), or dialysis, depending on the nature of the conjugate.

-

Visualizing Workflows and Pathways

Logical Workflow for ADC Synthesis

The following diagram illustrates the logical steps involved in synthesizing an antibody-drug conjugate using this compound.

References

- 1. biorbyt.com [biorbyt.com]

- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 3. Ald-Ph-PEG4-acid, 1309460-27-2 | BroadPharm [broadpharm.com]

- 4. NH-bis(PEG4-Propargyl) | BroadPharm [broadpharm.com]

- 5. Aldehyde-PEG4-bis-PEG4-alkyne | BroadPharm [broadpharm.com]

- 6. Bis-propargyl-PEG4, 126422-58-0 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Ald-Ph-PEG4-bis-PEG3-N3 - Immunomart [immunomart.com]

A Technical Guide to Ald-Ph-PEG4-bis-PEG4-propargyl: A Branched Linker for Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of antibody-drug conjugates (ADCs) is rapidly evolving, with linker technology playing a pivotal role in the efficacy and safety of these targeted therapeutics. Branched or multi-arm linkers represent a significant advancement, enabling higher drug-to-antibody ratios (DAR) while maintaining favorable pharmacokinetic properties. This technical guide provides an in-depth overview of Ald-Ph-PEG4-bis-PEG4-propargyl, a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for the development of next-generation ADCs. We will explore its core chemistry, applications in bioconjugation, and provide representative experimental protocols and data.

Introduction to this compound

This compound is a sophisticated ADC linker characterized by a unique branched structure. It features three key functional components:

-

An Aldehyde Group (Ald-Ph): The phenylacetaldehyde (B1677652) moiety provides a reactive handle for conjugation to primary amines, such as those on the surface of antibodies (e.g., lysine (B10760008) residues) or other biomolecules. This reaction typically proceeds via reductive amination to form a stable secondary amine bond.

-

Two Propargyl Groups: These terminal alkyne groups are designed for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the highly efficient and bioorthogonal conjugation of two azide-modified payload molecules.

-

Polyethylene Glycol (PEG) Spacers: The molecule incorporates PEG4 units, which are hydrophilic chains. These PEG spacers serve to enhance the aqueous solubility of the linker and the final ADC, reduce aggregation, and potentially shield the cytotoxic payload from premature degradation or clearance.[1]

The branched architecture of this linker is a key design feature, allowing for the attachment of two payload molecules to a single conjugation site on the antibody. This can lead to ADCs with a high and homogeneous DAR, which has been shown to enhance cytotoxic potency.[2]

Core Applications in ADC Development

The primary application of this compound is in the construction of ADCs.[3] Its heterobifunctional nature allows for a sequential and controlled conjugation strategy:

-

Antibody Modification: The aldehyde group of the linker can be reacted with amine groups on a monoclonal antibody.

-

Payload Attachment: The two propargyl groups can then be conjugated to two azide-functionalized cytotoxic drug molecules via click chemistry.

This approach offers several advantages:

-

Increased Drug-to-Antibody Ratio (DAR): By attaching two drug molecules per linker, it is possible to achieve higher DAR values (e.g., 4, 6, or 8) with fewer modification sites on the antibody, potentially preserving the antibody's structural integrity and antigen-binding affinity.[2]

-

Improved Pharmacokinetics: The hydrophilic PEG chains can improve the solubility and stability of the ADC, leading to a longer circulation half-life and better tumor accumulation.[1][3]

-

Enhanced Potency: Higher DAR values often correlate with increased in vitro and in vivo potency of the ADC.[2]

Experimental Protocols

The following are detailed, representative methodologies for the synthesis of an ADC using a branched linker with functionalities similar to this compound.

Protocol 1: Antibody-Linker Conjugation via Reductive Amination

This protocol describes the conjugation of the aldehyde-containing linker to a monoclonal antibody (mAb).

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

-

This compound linker.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Sodium cyanoborohydride (NaBH₃CN) stock solution (1 M in water).

-

Size-exclusion chromatography (SEC) column for antibody purification.

Methodology:

-

Linker Preparation: Dissolve the this compound linker in anhydrous DMSO to a final concentration of 10 mM.

-

Reaction Setup: In a microcentrifuge tube, add the mAb solution. Slowly add a 20-fold molar excess of the linker stock solution to the mAb solution with gentle vortexing.

-

pH Adjustment: Adjust the pH of the reaction mixture to ~6.0 using 0.1 M phosphate (B84403) buffer.

-

Reduction: Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20 mM.

-

Incubation: Incubate the reaction at 4°C for 24-48 hours with gentle end-over-end mixing.

-

Purification: Purify the antibody-linker conjugate by SEC to remove excess linker and reducing agent. The mobile phase should be PBS, pH 7.4.

-

Characterization: Characterize the conjugate by UV-Vis spectroscopy to determine protein concentration and by mass spectrometry to confirm linker attachment.

Protocol 2: Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of an azide-modified payload onto the propargyl groups of the antibody-linker conjugate.

Materials:

-

Antibody-linker conjugate from Protocol 1 in PBS, pH 7.4.

-

Azide-modified payload (e.g., Azido-MMAE) dissolved in DMSO.

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water).

-

Sodium ascorbate (B8700270) stock solution (50 mM in water, freshly prepared).

Methodology:

-

Reaction Setup: In a microcentrifuge tube, add the antibody-linker conjugate. Add a 10-fold molar excess of the azide-modified payload per alkyne group.

-

Catalyst Preparation: In a separate tube, pre-mix CuSO₄ and THPTA in a 1:5 molar ratio.

-

Reaction Initiation: Add the CuSO₄/THPTA mixture to the antibody-payload solution to a final copper concentration of 1 mM. Immediately add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.[4]

-

Incubation: Incubate the reaction at room temperature for 2-4 hours with gentle mixing, protected from light.

-

Purification: Purify the final ADC using SEC to remove unreacted payload and catalyst components.

-

Characterization: Characterize the final ADC by UV-Vis spectroscopy, mass spectrometry, and hydrophobic interaction chromatography (HIC) to determine the final DAR.

Data Presentation

The use of branched linkers can significantly impact the cytotoxic activity of the resulting ADC. The length of the PEG spacers within the branched linker is a critical parameter.

Table 1: In Vitro Cytotoxicity of Homogeneous DAR 6 ADCs with Branched Linkers

| ADC Configuration | Linker Components | Target Cell Line | IC₅₀ (nM) |

| "Short" Branched ADC | Branched core with PEG4 spacer | BT-474 (HER2+) | 0.68 |

| "Long" Branched ADC | Branched core with PEG8 equivalent | BT-474 (HER2+) | 0.074 |

| Heterogeneous Control | Thiol-maleimide linkage (DAR 6) | BT-474 (HER2+) | 0.078 |

| Homogeneous Control | Linear linker (DAR 2) | BT-474 (HER2+) | 0.25 |

Data adapted from a study on trastuzumab-MMAE conjugates with branched linkers.[5]

The data suggests that a longer PEG spacer in the branched linker ("Long" Branched ADC) results in significantly higher potency, comparable to a heterogeneous ADC with the same DAR. The shorter branched linker led to a nearly 10-fold decrease in potency, highlighting the importance of optimizing linker length to likely reduce steric hindrance for enzymatic cleavage of the payload within the cell.[5]

Visualizing Workflows and Mechanisms

Diagram 1: ADC Synthesis Workflow

Caption: A two-step workflow for the synthesis of an ADC using a branched linker.

Diagram 2: ADC Mechanism of Action

Caption: The general mechanism of action for an antibody-drug conjugate.

Conclusion

This compound is a powerful and versatile tool for the development of advanced antibody-drug conjugates. Its branched structure, combined with the hydrophilic properties of PEG, allows for the creation of ADCs with high drug-to-antibody ratios and potentially improved pharmacokinetic profiles. The strategic use of orthogonal chemistries—reductive amination and click chemistry—enables a controlled and efficient conjugation process. As the ADC field continues to advance, sophisticated linkers like this will be instrumental in creating more effective and safer cancer therapeutics. Researchers should carefully consider linker length and composition as critical parameters for optimizing ADC efficacy.[5]

References

- 1. labinsights.nl [labinsights.nl]

- 2. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 5. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]

Ald-Ph-PEG4-bis-PEG4-propargyl mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of Ald-Ph-PEG4-bis-PEG4-propargyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecule this compound represents a sophisticated class of heterobifunctional linkers crucial in modern drug development and chemical biology. While specific data for this exact molecule is not publicly available, its name delineates its structure and functional components, allowing for a comprehensive analysis of its mechanism of action. This guide will deconstruct the molecule's constituent parts, explain their reactive properties, and illustrate its primary application in the field of targeted protein degradation, particularly in the formation of Proteolysis Targeting Chimeras (PROTACs).

This linker is comprised of three key features:

-

An aldehyde group (likely a benzaldehyde, denoted by "-Ph-"), providing a reactive handle for conjugation to specific chemical groups.

-

A propargyl group , which contains a terminal alkyne for highly efficient "click chemistry" reactions.

-

A hydrophilic polyethylene glycol (PEG) spacer (PEG4-bis-PEG4), which enhances solubility, provides spatial separation between conjugated molecules, and improves pharmacokinetic properties.[1][2][3]

The strategic combination of these functionalities allows for the precise linkage of two different molecular entities, a cornerstone of technologies like PROTACs and Antibody-Drug Conjugates (ADCs).[3][4]

Core Mechanism of Action: A Tale of Two Ends

The "mechanism of action" of a linker like this compound is defined by the chemical reactivity of its two terminal functional groups. Each end can participate in a distinct and highly specific bioconjugation reaction, allowing it to act as a molecular bridge.

The Aldehyde End: Bio-orthogonal Condensation

The aldehyde group (-CHO) is a versatile reactive handle for conjugation to molecules containing primary amines, hydrazides, or aminooxy groups.[5][6][7] The reaction with an N-terminal amine on a peptide or the amine group of a lysine (B10760008) residue forms an imine bond (a Schiff base).[7] This bond can be subsequently reduced to form a more stable secondary amine linkage.[7]

More commonly, for higher stability and specificity, the aldehyde is reacted with a hydrazide or an aminooxy group to form a hydrazone or oxime linkage, respectively. These reactions are efficient under mild, aqueous conditions, making them ideal for conjugating sensitive biomolecules.[1][5][6]

The Propargyl End: Click Chemistry

The propargyl group features a terminal alkyne (a carbon-carbon triple bond), a key component for one of the most robust and widely used bio-orthogonal reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a form of "click chemistry".[8][9][10] This reaction joins the alkyne with a molecule containing an azide (B81097) (-N3) group to form a highly stable triazole ring.[3]

The key advantages of CuAAC are its:

-

High Specificity: Alkynes and azides are largely inert to other functional groups found in biological systems.

-

High Yield and Favorable Kinetics: The reaction proceeds rapidly and efficiently under biocompatible conditions.

-

Irreversible Bond Formation: The resulting triazole linkage is metabolically stable.[3]

Application in PROTAC Development

The primary application for a linker with these functionalities is the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4]

The this compound linker serves as the central scaffold connecting the POI-binding ligand and the E3 ligase-binding ligand.

PROTAC Synthesis and Mechanism Workflow

The synthesis of a PROTAC using this linker would typically follow a two-step process:

-

Step 1: The E3 ligase ligand (e.g., a derivative of Thalidomide or Pomalidomide) is functionalized with a reactive group (e.g., an aminooxy group) and is conjugated to the aldehyde end of the linker.

-

Step 2: The POI-binding ligand is functionalized with an azide group and is conjugated to the propargyl end of the linker via CuAAC.

Once synthesized, the PROTAC's mechanism of action is to induce protein degradation as visualized below.

Quantitative Data and Experimental Considerations

While specific quantitative data for "this compound" is not available, the performance of a PROTAC synthesized with this linker would be evaluated using several key metrics. These are presented in the table below for a hypothetical PROTAC.

| Parameter | Description | Typical Assay | Example Value |

| Binding Affinity (Kd) | The equilibrium dissociation constant for the binding of each ligand to its respective protein (POI and E3 ligase). | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | 10 - 500 nM |

| Ternary Complex Cooperativity (α) | A measure of how the binding of one protein to the PROTAC influences the binding of the second protein. | ITC, FRET/BRET Assays | α > 1 (Positive) |

| Degradation Concentration (DC50) | The concentration of the PROTAC required to degrade 50% of the target protein. | Western Blot, HiBiT Assay | 1 - 100 nM |

| Maximum Degradation (Dmax) | The maximum percentage of protein degradation achievable with the PROTAC. | Western Blot, HiBiT Assay | > 90% |

| Degradation Rate (kdeg) | The rate at which the target protein is degraded. | Time-course Western Blot | 0.01 - 0.1 min⁻¹ |

| Cellular Permeability (Papp) | A measure of the PROTAC's ability to cross the cell membrane. | PAMPA, Caco-2 Assays | > 1 x 10⁻⁶ cm/s |

Experimental Protocols

The following are generalized protocols for the conjugation reactions involving an aldehyde-propargyl linker.

Protocol 1: Aldehyde Conjugation to Aminooxy-functionalized Molecule

Objective: To conjugate the aldehyde end of the linker to a molecule containing an aminooxy group.

Materials:

-

This compound linker

-

Aminooxy-functionalized molecule (e.g., E3 ligase ligand)

-

Aniline (B41778) (as catalyst)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0

-

DMSO (for dissolving linker and molecule)

-

Purification system (e.g., HPLC)

Methodology:

-

Dissolve the this compound linker in DMSO to a stock concentration of 10 mM.

-

Dissolve the aminooxy-functionalized molecule in DMSO to a stock concentration of 10 mM.

-

In a microcentrifuge tube, add the reaction buffer.

-

Add the linker stock solution to the buffer to a final concentration of 1 mM.

-

Add the aminooxy-functionalized molecule to the reaction mixture at a 1.2-fold molar excess.

-

Add aniline to a final concentration of 10 mM.

-

Incubate the reaction at room temperature for 2-4 hours, with gentle shaking.

-

Monitor the reaction progress using LC-MS.

-

Upon completion, purify the resulting conjugate (Propargyl-Linker-Molecule 1) using reverse-phase HPLC.

-

Lyophilize the purified product and store at -20°C.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate the propargyl end of the purified product from Protocol 1 to an azide-functionalized molecule.

Materials:

-

Purified Propargyl-Linker-Molecule 1

-

Azide-functionalized molecule (e.g., POI ligand)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Reaction Buffer: PBS, pH 7.4

-

DMSO

-

Purification system (e.g., HPLC)

Methodology:

-

Prepare a fresh catalyst solution:

-

Mix CuSO₄ (100 mM stock in water) and THPTA (500 mM stock in water) in a 1:5 molar ratio.

-

Add sodium ascorbate (500 mM stock in water) to a final concentration of 5 mM.

-

-

Dissolve the Propargyl-Linker-Molecule 1 in DMSO/PBS (1:1 v/v) to a final concentration of 1 mM.

-

Add the azide-functionalized molecule to the reaction mixture at a 1.5-fold molar excess.

-

Initiate the reaction by adding the catalyst solution to the mixture. The final copper concentration should be approximately 1 mM.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Monitor the reaction progress using LC-MS.

-

Upon completion, purify the final PROTAC molecule using reverse-phase HPLC.

-

Confirm the identity and purity of the final product by LC-MS and NMR. Store the lyophilized product at -80°C.

References

- 1. precisepeg.com [precisepeg.com]

- 2. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PEG Aldehyde, Aldehyde Linkers | BroadPharm [broadpharm.com]

- 6. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]

- 7. precisepeg.com [precisepeg.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]

The Pivotal Role of Polyethylene Glycol (PEG) Linkers in Antibody-Drug Conjugate (ADC) Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a significant milestone in the landscape of targeted cancer therapy. These complex biopharmaceuticals leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity.[1][2] The linker, a critical component connecting the antibody to the cytotoxic payload, is paramount to the ADC's success, governing its stability, pharmacokinetics (PK), and the efficiency of drug release.[3][4][] Among the various linker technologies, hydrophilic linkers, particularly those based on polyethylene (B3416737) glycol (PEG), have emerged as a transformative strategy to overcome many of the challenges associated with ADC development.[6][7]

This technical guide delves into the multifaceted role of PEG linkers in ADC design, exploring their impact on physicochemical properties, pharmacokinetics, and therapeutic efficacy. It provides an overview of key experimental methodologies and presents quantitative data to illustrate the profound influence of PEGylation on ADC performance.

Overcoming Core ADC Challenges with PEG Linkers

A primary hurdle in ADC development is managing the physicochemical properties of the final conjugate. Many potent cytotoxic payloads and conventional linkers are inherently hydrophobic.[6][7] This hydrophobicity can lead to several detrimental effects:

-

Aggregation: Hydrophobic interactions can cause ADC molecules to aggregate, which can compromise their efficacy, reduce stability, and increase the risk of immunogenicity.[7][8]

-

Rapid Clearance: Aggregated or hydrophobic ADCs are often quickly cleared from circulation by the reticuloendothelial system, reducing the time available to reach the tumor site.[6][7]

-

Limited Drug-to-Antibody Ratio (DAR): Attempts to increase the potency by attaching more drug molecules (a higher DAR) often exacerbate hydrophobicity, leading to the issues mentioned above. This typically limits the DAR to 3-4 for ADCs with hydrophobic components.[6][7]

PEG linkers address these challenges directly through their unique properties.[7][] As a hydrophilic, biocompatible, and flexible polymer, PEG imparts several key advantages:[10][11]

-

Enhanced Solubility and Stability: Incorporating a PEG chain into the linker dramatically increases the overall water solubility of the ADC, preventing aggregation and improving its stability in circulation.[3][8][]

-

Increased Drug Loading (Higher DAR): By masking the hydrophobicity of the payload, PEG linkers enable the conjugation of a higher number of drug molecules per antibody without inducing aggregation or loss of affinity.[6][7][8] This "doubled payload" approach can significantly enhance the potency of an ADC.[6][7]

-

Improved Pharmacokinetics: The PEG chain creates a protective "hydration shell" around the ADC.[8] This increases the molecule's hydrodynamic size, which slows its clearance from the body and shields it from immune recognition, resulting in a longer circulation half-life.[8][][12]

Impact on Pharmacokinetics and Therapeutic Index

The integration of PEG linkers has a profound and positive impact on the pharmacokinetic profile of an ADC. By extending the circulation half-life, PEGylated ADCs have more time to accumulate at the tumor site, leading to greater therapeutic efficacy.[6][7][13] Studies have demonstrated that PEG linkers lead to a dramatically improved PK profile, characterized by a prolonged half-life (t1/2), increased plasma concentration, and a greater area under the plasma concentration-time curve (AUC).[6][7]

This improved PK profile, combined with reduced off-target toxicity from premature payload release, contributes to a significantly enhanced therapeutic index—the balance between efficacy and safety.[14][15]

Quantitative Data: Impact of PEG Linker Length

A study on miniaturized affibody-based drug conjugates provides clear quantitative evidence of the effect of PEG linker size on ADC properties. The study compared a conjugate with no PEG linker (ZHER2-SMCC-MMAE) to conjugates with 4 kDa and 10 kDa PEG linkers.[13][16][17]

| Conjugate Name | PEG Linker MW | Half-Life Extension (vs. no PEG) | In Vitro Cytotoxicity Reduction (vs. no PEG) | Off-Target Toxicity Reduction (vs. no PEG) |

| ZHER2-SMCC-MMAE (HM) | 0 kDa | 1.0x (19.6 min) | 1.0x | 1.0x |

| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 2.5x | 4.5x | Not specified |

| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 11.2x | 22.0x | > 4.0x |

Data sourced from studies on affibody-based conjugates.[13][16][17]

These results highlight a critical trade-off: while longer PEG chains significantly prolong the half-life and reduce toxicity, they can also decrease in vitro cytotoxicity.[13][16] However, the substantial improvement in circulation time often outweighs the reduction in immediate cell-killing power, leading to a superior overall therapeutic effect in vivo.[13][18]

Mandatory Visualizations

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).[19][20]

Caption: Impact of PEG linkers on overcoming ADC hydrophobicity issues.[6][7][8]

Caption: A generalized experimental workflow for ADC development and evaluation.[21][22]

Key Experimental Protocols

The development and evaluation of PEGylated ADCs involve a series of sophisticated experimental procedures. Below are generalized methodologies for key experiments.

Synthesis and Conjugation of a PEGylated ADC

This protocol outlines a site-specific conjugation strategy using a bifunctional PEG linker.

-

Antibody Engineering and Preparation:

-

If site-specific conjugation is desired, engineer a specific conjugation site on the monoclonal antibody, often by introducing an extra cysteine residue through recombinant DNA technology.[16]

-

Express and purify the antibody using standard chromatography techniques.

-

Partially reduce the antibody's interchain disulfide bonds to expose free thiol (-SH) groups for conjugation.

-

-

Linker-Payload Synthesis:

-

Synthesize or procure a bifunctional PEG linker. One end should have a reactive group for the payload (e.g., an amine-reactive ester), and the other end should have a group for the antibody (e.g., a maleimide (B117702) group that reacts with thiols).

-

Covalently attach the cytotoxic payload (e.g., MMAE) to the appropriate end of the PEG linker in a controlled chemical reaction.

-

Purify the resulting PEG-payload intermediate.

-

-

Conjugation and Purification:

-

React the purified, reduced antibody with the PEG-payload intermediate. The maleimide group on the PEG linker will form a stable thioether bond with the free thiols on the antibody.[1]

-

Monitor the reaction to achieve the desired Drug-to-Antibody Ratio (DAR).

-

Purify the final ADC conjugate using methods like Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to remove unconjugated antibody, free payload, and other impurities.[23]

-

Characterization and Evaluation Protocols

-

Drug-to-Antibody Ratio (DAR) Determination:

-

Methodology: Use Liquid Chromatography-Mass Spectrometry (LC/MS) to analyze the intact ADC.[24]

-

Procedure: The ADC sample is separated by LC, and the mass of the intact conjugate is measured by ESI-MS. Deconvolution of the resulting mass spectrum reveals a distribution of species corresponding to the antibody conjugated with different numbers of drug-linker molecules. The average DAR is calculated from this distribution.[24][25]

-

-

Receptor Binding Affinity (ELISA):

-

Methodology: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to assess whether the conjugation process has affected the antibody's ability to bind to its target antigen.[13]

-

Procedure: Coat a microplate with the target antigen. Add serial dilutions of the ADC and the unconjugated antibody. Use a secondary antibody conjugated to an enzyme (e.g., HRP) that detects the primary antibody. Add a substrate that produces a colorimetric or fluorescent signal. The signal intensity is proportional to the amount of bound antibody, allowing for the determination of binding affinity (e.g., EC50).[13]

-

-

In Vitro Cytotoxicity Assay:

-

Methodology: Measure the ability of the ADC to kill target cancer cells in culture.

-

Procedure: Plate target cancer cells that express the specific antigen. Treat the cells with a range of concentrations of the ADC for a set period (e.g., 72-96 hours). Measure cell viability using a reagent such as resazurin (B115843) (alamarBlue) or a luminescence-based assay (e.g., CellTiter-Glo). Calculate the IC50 value, which is the concentration of ADC required to inhibit cell growth by 50%.

-

-

In Vivo Pharmacokinetic (PK) Study:

-

Methodology: Determine the circulation half-life and clearance rate of the ADC in an animal model (e.g., rats or mice).[13][26]

-

Procedure: Administer a single intravenous dose of the ADC to the animals.[26] Collect blood samples at various time points post-injection. Quantify the concentration of the ADC in the plasma using an appropriate method, such as ELISA. Fit the resulting concentration-time data to a pharmacokinetic model to calculate key parameters like clearance rate and half-life.[26]

-

Conclusion

PEG linkers are a cornerstone of modern ADC design, providing an elegant and effective solution to the challenges posed by the hydrophobicity of cytotoxic payloads. By enhancing solubility, preventing aggregation, and improving pharmacokinetics, PEGylation allows for the development of more stable, potent, and safer ADCs.[][14] The ability to attach higher drug loads without compromising the conjugate's properties further amplifies their therapeutic potential.[8] As ADC technology continues to evolve, the rational design and optimization of PEG linkers—including fine-tuning their length, structure (linear vs. branched), and cleavage properties—will remain a critical strategy for creating the next generation of highly effective targeted cancer therapies.[15][27]

References

- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 2. Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. purepeg.com [purepeg.com]

- 4. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. adcreview.com [adcreview.com]

- 7. adcreview.com [adcreview.com]

- 8. labinsights.nl [labinsights.nl]

- 10. purepeg.com [purepeg.com]

- 11. purepeg.com [purepeg.com]

- 12. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]

- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 15. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]

- 19. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. njbio.com [njbio.com]

- 21. biopharmaboardroom.com [biopharmaboardroom.com]

- 22. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]

- 23. researchgate.net [researchgate.net]

- 24. enovatia.com [enovatia.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Bifunctional Crosslinkers in Bioconjugation: A Technical Guide

Introduction

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable conjugate. This powerful technique is fundamental to numerous applications in diagnostics, therapeutics, and basic life science research. At the heart of this process are bifunctional crosslinkers, which are reagents that contain two reactive groups connected by a spacer arm. These linkers enable the covalent bonding of proteins, peptides, nucleic acids, and other biomolecules to various substrates, including other biomolecules, drugs, or surfaces. This guide provides an in-depth overview of the core principles of bifunctional crosslinkers, their chemistries, and practical applications, complete with experimental protocols and illustrative workflows.

Classification and Chemistry of Bifunctional Crosslinkers

Bifunctional crosslinkers can be broadly categorized based on the identity of their reactive groups and the nature of their spacer arm.

1.1. Homobifunctional Crosslinkers

These linkers possess two identical reactive groups. They are primarily used in one-step reactions to form intramolecular crosslinks (within the same molecule) or intermolecular crosslinks between identical or different molecules, often leading to polymerization if not carefully controlled. A common application is in studying protein quaternary structure.

1.2. Heterobifunctional Crosslinkers

These linkers have two different reactive groups, allowing for sequential, controlled conjugation. This two-step process minimizes undesirable self-conjugation and polymerization, making them ideal for linking two different biomolecules, such as in the creation of antibody-drug conjugates (ADCs). The reactive groups often target different functional groups on the biomolecules, such as primary amines (-NH2) and sulfhydryls (-SH).

1.3. Common Reactive Chemistries

The specificity of a crosslinker is determined by its reactive groups, which are designed to target specific functional groups on biomolecules.

-

Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines to form stable amide bonds. They are often employed in a two-step process with a carbodiimide (B86325) like EDC to conjugate carboxyl groups to amines.

-

Sulfhydryl-Reactive Groups: Maleimides are the most common choice for targeting sulfhydryl groups, which are present in cysteine residues. The reaction forms a stable thioether bond.

-

Carboxyl-Reactive Groups: Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are zero-length crosslinkers that activate carboxyl groups to react with primary amines, forming an amide bond.

Quantitative Data of Common Crosslinkers

The choice of crosslinker depends on the target functional groups, the desired length and properties of the spacer arm, and the reaction conditions. The spacer arm's length is critical as it dictates the distance between the conjugated molecules.

| Crosslinker Type | Name | Abbreviation | Reactive Groups | Spacer Arm Length (Å) | Target Functional Groups |

| Homobifunctional | Disuccinimidyl suberate | DSS | NHS ester, NHS ester | 11.4 | Primary Amines |

| Dithiobis(succinimidyl propionate) | DSP | NHS ester, NHS ester | 12.0 | Primary Amines | |

| Glutaraldehyde | - | Aldehyde, Aldehyde | 7.5 | Primary Amines | |

| Heterobifunctional | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | NHS ester, Maleimide | 8.3 | Primary Amines, Sulfhydryls |

| N-Succinimidyl 3-(2-pyridyldithio)propionate | SPDP | NHS ester, Pyridyldithiol | 6.8 | Primary Amines, Sulfhydryls | |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide, - | 0 | Carboxyls, Primary Amines |

Detailed Experimental Protocols

Precise and optimized protocols are crucial for successful bioconjugation. Below are methodologies for key crosslinking experiments.

3.1. Protocol 1: Two-Step Protein-Protein Conjugation using EDC and Sulfo-NHS

This protocol describes the conjugation of a protein with available carboxyl groups to a protein with available primary amines.

Materials:

-

Protein 1 (with carboxyl groups)

-

Protein 2 (with primary amines)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

-

Desalting columns

Procedure:

-

Protein Preparation: Dissolve Protein 1 in Activation Buffer at a concentration of 1-10 mg/mL. Dissolve Protein 2 in Coupling Buffer at a similar concentration.

-

Carboxyl Group Activation:

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the Protein 1 solution.

-

Incubate the reaction mixture for 15 minutes at room temperature.

-

-

Removal of Excess Reagents: Immediately pass the activated Protein 1 solution through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.

-

Conjugation:

-

Immediately mix the activated Protein 1 with Protein 2 in a 1:1 molar ratio.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-esters and stop the reaction. Incubate for 15 minutes.

-

Purification: Purify the resulting conjugate using size exclusion chromatography or affinity chromatography to separate the conjugate from unreacted proteins.

3.2. Protocol 2: Antibody-Drug Conjugation using SMCC

This protocol outlines the conjugation of a thiol-containing drug to an antibody via its lysine (B10760008) residues.

Materials:

-

Antibody (IgG)

-

Thiol-containing drug

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Reducing Agent (e.g., DTT for antibody hinge-region disulfide reduction, optional)

-

Desalting columns

Procedure:

-

Antibody Modification (Amine Reaction):

-

Dissolve the antibody in Conjugation Buffer.

-

Add a 10-20 fold molar excess of SMCC (dissolved in a small amount of DMSO) to the antibody solution.

-

Incubate for 1-2 hours at room temperature with gentle mixing.

-

-

Removal of Excess SMCC: Remove excess, unreacted SMCC by passing the antibody-SMCC solution through a desalting column equilibrated with Conjugation Buffer. The result is a maleimide-activated antibody.

-

Drug Conjugation (Sulfhydryl Reaction):

-

Immediately add the thiol-containing drug to the maleimide-activated antibody solution. A 1.5 to 5-fold molar excess of the drug over the antibody is typical.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification: Purify the final Antibody-Drug Conjugate (ADC) using chromatography methods like size exclusion or hydrophobic interaction chromatography to remove unreacted drug and antibody.

Visualizing Workflows and Mechanisms

Diagrams help clarify the complex relationships and steps in bioconjugation processes.

Caption: Workflow for two-step protein-protein conjugation using EDC/Sulfo-NHS chemistry.

Caption: General workflow for the creation of an Antibody-Drug Conjugate (ADC) using SMCC.

Caption: Signaling pathway of EDC/Sulfo-NHS mediated amide bond formation.

An In-depth Technical Guide to Click Chemistry for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical biology and drug discovery, the ability to selectively and efficiently modify proteins is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, encompasses a class of chemical reactions that are rapid, selective, high-yielding, and biocompatible.[1][2][3] These reactions have become indispensable tools for protein modification, enabling a wide range of applications from visualizing cellular processes to developing novel therapeutics.[4][5]

This technical guide provides a comprehensive overview of the core principles of click chemistry for protein modification. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage these powerful techniques in their work. We will delve into the most prominent click chemistry reactions, present quantitative data to facilitate reaction selection, provide detailed experimental protocols, and illustrate key concepts and workflows through diagrams.

Core Principles of Bioorthogonal Click Chemistry

The power of click chemistry in biological systems lies in its bioorthogonality. This means the reacting functional groups are abiotic and do not interact or interfere with the native biochemical processes within a living system.[1][6] The two main classes of click reactions used for protein modification are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4] More recently, the inverse-electron-demand Diels-Alder (IEDDA) reaction has gained prominence due to its exceptionally fast kinetics.[7][8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click reaction that involves the cycloaddition of an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species.[3][9] This reaction forms a stable triazole linkage.[9]

Advantages:

-

High reaction rates and yields.[10]

-

The reactants (azides and terminal alkynes) are relatively small and can be readily introduced into proteins.[11]

Disadvantages:

-

The copper catalyst can be toxic to living cells, which can limit its in vivo applications.[12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity of the copper catalyst in CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a catalyst.[4][13]

Advantages:

-

Biocompatible and suitable for live-cell and in vivo labeling.[12]

Disadvantages:

-

Generally slower reaction kinetics compared to CuAAC.[7]

-

The strained cyclooctynes are bulkier than terminal alkynes, which can sometimes lead to steric hindrance.[12]

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is a [4+2] cycloaddition between an electron-rich dienophile (e.g., a strained alkene like trans-cyclooctene) and an electron-deficient diene (e.g., a tetrazine).[8][14]

Advantages:

-

Extremely fast reaction kinetics, often orders of magnitude faster than CuAAC and SPAAC.[7][15]

-

Highly bioorthogonal and biocompatible.[8]

Disadvantages:

-

The reacting partners can be larger than those used in azide-alkyne cycloadditions.

Quantitative Data for Reaction Selection

The choice of click chemistry reaction depends on the specific application, considering factors like the biological environment, desired reaction speed, and potential for side reactions. The following tables summarize key quantitative data to aid in this selection process.

| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| CuAAC | Terminal Alkyne + Azide | 10¹ - 10⁴[10] | Requires a copper(I) catalyst. The reaction rate can be significantly influenced by the choice of copper source and accelerating ligands.[10] |

| SPAAC | Strained Alkyne + Azide | 10⁻³ - 1[10] | Catalyst-free, driven by the ring strain of the cyclooctyne. The rate is highly dependent on the structure of the strained alkyne.[10] |

| IEDDA | Diene (e.g., Tetrazine) + Dienophile (e.g., Alkene) | 1 - 10⁶[7][10] | Extremely fast kinetics. The rate can be tuned by modifying the electronics of the tetrazine and dienophile.[15] |

| Staudinger Ligation | Azide + Phosphine | ~10⁻³[12] | Catalyst-free. The traceless version forms a native amide bond. Slower kinetics and phosphines are prone to oxidation.[12] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of click chemistry in protein modification. Below are representative protocols for the key reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for in vitro Protein Labeling

This protocol describes the labeling of a purified protein containing an azide or alkyne functionality with a corresponding alkyne or azide-bearing fluorescent dye.

Materials:

-

Azide or alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS). Note: Avoid amine-containing buffers like Tris, as they can chelate copper.

-

Alkyne or azide-functionalized fluorescent dye (10 mM stock in DMSO).

-

Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (50 mM stock in water).

-

Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared).

-

Protein purification tools (e.g., size-exclusion chromatography or dialysis).

Procedure:

-

In a microcentrifuge tube, combine the azide or alkyne-modified protein with the alkyne or azide-functionalized fluorescent dye. A 5- to 20-fold molar excess of the dye over the protein is recommended.

-

Add the copper(II) sulfate and the copper-chelating ligand to the reaction mixture. A final concentration of 1-2 mM CuSO₄ and a 5-fold excess of the ligand over copper is typical.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 5-10 mM.

-

Incubate the reaction at room temperature for 1-2 hours.

-

Purify the labeled protein from excess reagents using an appropriate method such as size-exclusion chromatography or dialysis.

-

Confirm labeling efficiency through methods like SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Protein Labeling

This protocol outlines the labeling of a cell-surface protein containing a genetically encoded strained alkyne with an azide-functionalized dye.

Materials:

-

Mammalian cells expressing the protein of interest with a genetically incorporated strained alkyne (e.g., bicyclo[6.1.0]nonyne, BCN).

-

Azide-functionalized fluorescent dye (e.g., Azide-PEG4-Fluorophore).

-

Complete cell culture medium.

-

Phosphate-Buffered Saline (PBS).

-

Fluorescence microscope.

Procedure:

-

Culture the cells expressing the strained alkyne-modified protein to the desired confluency in a suitable imaging dish or plate.

-

Prepare a stock solution of the azide-functionalized dye in DMSO. Dilute the dye in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM).

-

Remove the existing medium from the cells and wash once with pre-warmed PBS.

-

Add the dye-containing medium to the cells and incubate at 37°C for 30-60 minutes.

-

Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove excess dye.

-

Add fresh, pre-warmed complete cell culture medium to the cells.

-

Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction for Rapid Protein Labeling

This protocol details the rapid labeling of a protein containing a trans-cyclooctene (B1233481) (TCO) with a tetrazine-functionalized probe.

Materials:

-

TCO-modified protein in a biocompatible buffer (e.g., PBS).

-

Tetrazine-functionalized probe (e.g., Tetrazine-Biotin) (1 mM stock in DMSO).

-

Reaction buffer (PBS, pH 7.4).

Procedure:

-

Combine the TCO-modified protein and the tetrazine-functionalized probe in the reaction buffer. A 1.5- to 5-fold molar excess of the tetrazine probe is often sufficient due to the high reaction rate.

-

Incubate the reaction at room temperature. The reaction is often complete within minutes.

-

The labeled protein can be used directly for downstream applications or purified to remove excess probe if necessary.

-

Analyze the labeling efficiency by appropriate methods such as Western blot (for biotinylated proteins) or mass spectrometry.

Visualizations: Diagrams of Workflows and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships in the application of click chemistry for protein modification.

Experimental Workflow: Activity-Based Protein Profiling (ABPP)

Caption: Workflow for identifying protein targets using activity-based protein profiling with click chemistry.

Logical Relationship: Choosing the Right Click Chemistry Reaction

Caption: A decision-making guide for selecting the appropriate click chemistry reaction for protein modification.

Signaling Pathway: Investigating GPCR Signaling with Click Chemistry

Caption: A conceptual diagram illustrating the use of click chemistry to study GPCR signaling pathways.

Conclusion

Click chemistry has profoundly impacted the field of protein modification, offering a versatile and robust toolkit for researchers in academia and industry. The choice between CuAAC, SPAAC, IEDDA, and other click reactions is dictated by the specific experimental context, with considerations for biocompatibility, reaction kinetics, and the nature of the desired modification. By understanding the core principles, leveraging quantitative data for informed decision-making, and adhering to detailed experimental protocols, scientists can effectively harness the power of click chemistry to unravel complex biological processes and accelerate the development of novel diagnostics and therapeutics. This guide serves as a foundational resource to empower researchers to confidently apply these transformative chemical tools to their scientific inquiries.

References

- 1. Click Chemistry in Proteomic Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. panlf.sioc.ac.cn [panlf.sioc.ac.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 9. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. benchchem.com [benchchem.com]

- 13. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 14. Frontiers | Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering [frontiersin.org]

- 15. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of Ald-Ph-PEG4-bis-PEG4-propargyl

This technical guide provides a detailed methodology for the synthesis of Ald-Ph-PEG4-bis-PEG4-propargyl, a bifunctional linker molecule of significant interest in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The aldehyde functionality allows for conjugation to amine- or hydrazide-containing molecules, while the two terminal propargyl groups are available for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry. The presented synthesis route is a multi-step process involving the protection of a reactive aldehyde, N,N-dialkylation, and subsequent deprotection.

Overall Synthetic Scheme

The synthesis of this compound can be achieved in three main steps starting from 4-aminobenzaldehyde (B1209532):

-

Protection of the Aldehyde Group: The aldehyde functional group of 4-aminobenzaldehyde is first protected as a more stable acetal (B89532) to prevent unwanted side reactions in the subsequent alkylation step.

-

N,N-Dialkylation: The amino group of the protected 4-aminobenzaldehyde is then dialkylated using two equivalents of a PEGylated propargyl reagent with a suitable leaving group.

-

Deprotection of the Aldehyde Group: Finally, the acetal protecting group is removed to yield the desired this compound product.

Experimental Protocols

Step 1: Synthesis of 4-aminobenzaldehyde dimethyl acetal (Protected Aldehyde)

The aldehyde group of 4-aminobenzaldehyde is protected as a dimethyl acetal to prevent its participation in subsequent reactions and to improve the stability of the molecule, as 4-aminobenzaldehyde itself is prone to polymerization.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Aminobenzaldehyde | 121.14 | 10.0 g | 82.5 mmol |

| Methanol (B129727) | 32.04 | 150 mL | - |

| Trimethyl orthoformate | 106.12 | 13.1 mL | 124 mmol |

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.78 g | 4.1 mmol |

| Triethylamine (B128534) | 101.19 | ~2 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated aq. NaHCO3 | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO4 | 120.37 | As needed | - |

Procedure:

-

To a stirred solution of 4-aminobenzaldehyde (10.0 g, 82.5 mmol) in methanol (150 mL) is added trimethyl orthoformate (13.1 mL, 124 mmol) and p-toluenesulfonic acid monohydrate (0.78 g, 4.1 mmol).

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The reaction is quenched by the addition of triethylamine (~2 mL) to neutralize the acid.

-

The solvent is removed under reduced pressure.

-

The residue is redissolved in diethyl ether and washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 4-aminobenzaldehyde dimethyl acetal as a crude product, which can be used in the next step without further purification.

Expected Yield: ~90-95%

Step 2: Synthesis of 4-(bis(1-(prop-2-yn-1-yl)-2,5,8,11-tetraoxatridecan-13-yl)amino)benzaldehyde dimethyl acetal

This step involves the N,N-dialkylation of the protected 4-aminobenzaldehyde with a PEGylated propargyl tosylate. Propargyl-PEG4-Tos is a commercially available reagent.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-aminobenzaldehyde dimethyl acetal | 167.21 | 5.0 g | 29.9 mmol |

| Propargyl-PEG4-Tos | 386.46 | 25.4 g | 65.8 mmol |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 15.6 mL | 89.7 mmol |

| Acetonitrile (B52724) (anhydrous) | 41.05 | 200 mL | - |

| Ethyl acetate (B1210297) | 88.11 | As needed | - |

| Saturated aq. NH4Cl | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Na2SO4 | 142.04 | As needed | - |

Procedure:

-

To a solution of 4-aminobenzaldehyde dimethyl acetal (5.0 g, 29.9 mmol) in anhydrous acetonitrile (200 mL) is added Propargyl-PEG4-Tos (25.4 g, 65.8 mmol) and N,N-diisopropylethylamine (15.6 mL, 89.7 mmol).

-

The reaction mixture is heated to 60 °C and stirred for 48 hours under a nitrogen atmosphere.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated aqueous ammonium (B1175870) chloride solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired dialkylated product.

Expected Yield: ~60-70%

Step 3: Synthesis of this compound (Final Product)

The final step is the deprotection of the dimethyl acetal to regenerate the aldehyde functionality.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Dialkylated intermediate from Step 2 | (Calculated from structure) | 10.0 g | (Calculated) |

| Tetrahydrofuran (B95107) (THF) | 72.11 | 100 mL | - |

| 2 M Hydrochloric acid (HCl) | 36.46 | 50 mL | - |

| Ethyl acetate | 88.11 | As needed | - |

| Saturated aq. NaHCO3 | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Na2SO4 | 142.04 | As needed | - |

Procedure:

-

The dialkylated intermediate (10.0 g) is dissolved in a mixture of tetrahydrofuran (100 mL) and 2 M hydrochloric acid (50 mL).

-

The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

-

The mixture is neutralized by the careful addition of saturated aqueous sodium bicarbonate solution.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel if necessary to yield the final product, this compound.

Expected Yield: ~85-95%

Data Presentation

Summary of Reagents and Expected Yields:

| Step | Starting Material | Key Reagent | Product | Expected Yield (%) |

| 1 | 4-Aminobenzaldehyde | Trimethyl orthoformate | 4-aminobenzaldehyde dimethyl acetal | 90-95 |

| 2 | 4-aminobenzaldehyde dimethyl acetal | Propargyl-PEG4-Tos | Dialkylated acetal intermediate | 60-70 |

| 3 | Dialkylated acetal intermediate | 2 M HCl | This compound | 85-95 |

Mandatory Visualization

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthetic route for this compound.

An In-depth Technical Guide to Aldehyde-Based Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aldehyde-based linkers for bioconjugation, a powerful tool for the site-specific modification of proteins. This methodology offers precise control over the location and stoichiometry of conjugation, making it invaluable for the development of next-generation biotherapeutics, diagnostic reagents, and research tools. We will delve into the core principles of aldehyde tag technology, detail various conjugation chemistries, present quantitative data for reaction kinetics and stability, and provide exemplary experimental protocols.

Introduction to Aldehyde-Based Bioconjugation

Traditional bioconjugation methods often rely on the random modification of naturally occurring amino acid residues like lysine (B10760008) or cysteine, leading to heterogeneous products with variable efficacy and pharmacokinetics. Aldehyde-based bioconjugation overcomes this limitation by introducing a unique reactive handle—an aldehyde group—at a specific site within a protein. This is typically achieved through the enzymatic conversion of a genetically encoded "aldehyde tag".[1][2] The aldehyde group's unique reactivity allows for highly selective ligation with nucleophilic partners, ensuring the production of homogeneous bioconjugates.[3][4]

The most established method for introducing an aldehyde functionality into a protein is through the use of the Formylglycine Generating Enzyme (FGE).[1][2][5] FGE recognizes a short consensus peptide sequence, typically CxPxR (where x is any amino acid), and oxidizes the cysteine residue within this tag to a Cα-formylglycine (fGly) residue, which contains the desired aldehyde group.[2][6] This process can be highly efficient, with conversion rates often exceeding 85-95%.[2][7]

Generating the Aldehyde Tag: The Role of FGE

The generation of the aldehyde tag is a critical first step in this bioconjugation strategy. It involves the co-expression of the target protein, which has been genetically engineered to include the FGE recognition sequence, with the Formylglycine Generating Enzyme itself.[2]

The FGE Recognition Sequence

The most commonly used FGE recognition sequence is a pentapeptide with the consensus motif CxPxR.[2] Variations of this sequence have been explored to optimize conversion efficiency for different proteins and expression systems. The tag can be placed at the N-terminus, C-terminus, or within internal loops of the target protein, provided it is accessible to the enzyme.[2]

FGE-Mediated Conversion Workflow

The general workflow for producing an aldehyde-tagged protein involves standard molecular biology techniques to clone the gene of interest with the appended aldehyde tag sequence into an appropriate expression vector. This vector is then co-expressed with a vector containing the FGE gene in a suitable host, such as E. coli or mammalian cells.[2][8]

Caption: Workflow for generating an aldehyde-tagged protein.

Chemistries for Aldehyde-Based Bioconjugation

Once the aldehyde-tagged protein is generated and purified, the aldehyde group serves as a chemical handle for conjugation to a molecule of interest. Several ligation chemistries can be employed, with the most common being hydrazone and oxime formation.[4] A more recent development, the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, offers enhanced stability.[9][10]

Hydrazone and Oxime Ligation

Aldehydes readily react with hydrazide and aminooxy-functionalized molecules to form hydrazone and oxime linkages, respectively.[4] These reactions are highly chemoselective and can be performed under mild, aqueous conditions, making them ideal for bioconjugation.[8][11][12] The reaction rate is pH-dependent, with optimal conditions typically in the range of pH 4-6.[3] Aniline and its derivatives can be used as catalysts to increase the reaction rate at neutral pH.[12][13]

Caption: Hydrazone and oxime ligation chemistries.

Hydrazino-iso-Pictet-Spengler (HIPS) Ligation

For applications requiring a more stable linkage, the HIPS ligation is an excellent alternative. This reaction forms a stable carbon-carbon bond between the antibody and the payload.[9][10] The HIPS linker contains a hydrazine (B178648) moiety that first reacts with the aldehyde to form a hydrazone intermediate. This is followed by an intramolecular cyclization reaction, resulting in a stable heterocyclic linkage.[14]

Quantitative Data

The efficiency and stability of aldehyde-based bioconjugation are critical for its successful application. The following tables summarize key quantitative data from the literature.

Table 1: FGE Conversion Efficiency

| Aldehyde Tag Sequence | Expression System | Conversion Efficiency (%) | Reference(s) |

| LCTPSR (6-mer) | E. coli | >90 | [3] |

| LCTPSRGSL(13-mer) | E. coli | 86 | [3] |

| LCTPSR | Mammalian (CHO) | ≥ 95 | [7] |

| CxPxR variants | Mammalian (CHO) | 92-99 | [6] |

Table 2: Reaction Kinetics of Hydrazone and Oxime Ligations

| Ligation Type | Reactants | Conditions | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference(s) |

| Hydrazone | 6-hydrazinopyridyl-peptide + Benzaldehyde | pH 7, 10 mM aniline | 10¹ - 10³ | [11] |

| Oxime | Aminooxyacetyl-peptide + Benzaldehyde | pH 7, 100 mM aniline | 8.2 ± 1.0 | [12] |

| Hydrazone/Oxime | General | pH 4-6 | 10⁻⁴ - 10⁻³ (uncatalyzed) | [3] |

| Hydrazone | 2-(dimethylamino)ethylhydrazine + various carbonyls | Water/Methanol (50:50) | 0.23 - 208 | [15] |

| Trapped-Knoevenagel | Aldehyde-tagged antibody | pH 7 | 0.4 | [16] |

| Oxime | Aldehyde-tagged antibody | pH 4.6 | 0.03 | [16] |

Table 3: Stability of Hydrazone and Oxime Linkages

| Linkage Type | Conditions | Half-life (t₁₂) | Reference(s) |

| Hydrazone | pH 7.2 | 183 hours | [11] |

| Methylhydrazone | pD 7.0 | ~4 hours | [17][18] |

| Acetylhydrazone | pD 7.0 | 2 hours | [17] |

| Semicarbazone | pD 7.0 | ~8 hours | [17] |

| Oxime | pD 7.0 | 25 days | [17][18] |

Experimental Protocols

This section provides exemplary protocols for key steps in the aldehyde-based bioconjugation workflow. These should be considered as starting points and may require optimization for specific proteins and applications.

Protocol for Generation of Aldehyde-Tagged Protein in E. coli

-

Vector Construction: Clone the gene of interest with a C-terminal or N-terminal LCTPSR tag into a suitable E. coli expression vector (e.g., pET vector).

-

Co-transformation: Co-transform the expression vector containing the tagged protein and a compatible plasmid carrying the gene for FGE (e.g., from Mycobacterium tuberculosis) into an appropriate E. coli expression strain (e.g., BL21(DE3)).

-

Expression: Grow the co-transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG and FGE expression with the appropriate inducer (e.g., arabinose) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

-

Purification: Harvest the cells by centrifugation and lyse them. Purify the aldehyde-tagged protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if a His-tag is present, followed by size-exclusion chromatography).

-

Characterization: Confirm the expression and purity of the protein by SDS-PAGE. Verify the conversion of the cysteine to formylglycine using mass spectrometry.[2]

Protocol for Hydrazone/Oxime Ligation

-

Reaction Setup: Prepare a solution of the purified aldehyde-tagged protein (e.g., 10-50 µM) in a slightly acidic buffer (e.g., 100 mM sodium phosphate, pH 6.0).

-

Addition of Reagent: Add a 10- to 50-fold molar excess of the hydrazide- or aminooxy-functionalized payload. If the payload is dissolved in an organic solvent (e.g., DMSO), ensure the final concentration of the organic solvent is low (e.g., <10%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

-

Purification: Remove the excess payload and unreacted protein using size-exclusion chromatography or dialysis.

-

Characterization: Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight. Use mass spectrometry to determine the final mass of the conjugate and confirm the drug-to-antibody ratio (DAR) for ADCs.[2][8]

Protocol for Mass Spectrometry Analysis

-

Sample Preparation: For intact mass analysis, desalt the protein sample using a C4 ZipTip or dialysis. For peptide mapping, reduce the disulfide bonds with DTT, alkylate with iodoacetamide, and digest the protein with trypsin.[2][19]

-

LC-MS/MS Analysis: Analyze the prepared samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

-

Data Analysis: For intact mass analysis, deconvolute the raw data to determine the molecular weight of the protein and its conjugates. For peptide mapping, search the MS/MS data against the protein sequence to identify the peptide containing the fGly residue and confirm the site of conjugation.[19][20]

Application: Antibody-Drug Conjugate (ADC) Development

A prominent application of aldehyde-based bioconjugation is in the development of ADCs. This technology allows for the precise attachment of a cytotoxic payload to a monoclonal antibody, resulting in a homogeneous product with a defined drug-to-antibody ratio (DAR).[7][9][10]

Caption: Workflow for ADC development using aldehyde-based linkers.

Conclusion

Aldehyde-based linkers, particularly when combined with FGE technology, provide a robust and versatile platform for site-specific protein modification. The ability to produce homogeneous bioconjugates with precise control over the conjugation site and stoichiometry is a significant advantage for the development of safer and more effective biotherapeutics. The detailed information and protocols provided in this guide serve as a valuable resource for researchers and drug developers looking to leverage the power of this technology.

References

- 1. researchgate.net [researchgate.net]

- 2. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aldehyde tag - Wikipedia [en.wikipedia.org]

- 4. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Antibody-drug conjugate library prepared by scanning insertion of the aldehyde tag into IgG1 constant regions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Aldehyde tag coupled with HIPS chemistry enables the production of ADCs conjugated site-specifically to different antibody regions with distinct in vivo efficacy and PK outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. ANTIBODY DRUG CONJUGATES - ADC Development Using SMARTag(TM) Technology [drug-dev.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. publications.aston.ac.uk [publications.aston.ac.uk]

- 20. researchgate.net [researchgate.net]

PEGylation Strategies for Improving Drug Solubility: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary